Octahydro-1,6-methanonaphthalene-1(2H)-carbonyl bromide
Description
Octahydro-1,6-methanonaphthalene-1(2H)-carbonyl bromide is a complex organic compound known for its unique structure and diverse applications. This compound is characterized by its octahydro-1,6-methanonaphthalene core, which is a bicyclic structure, and a carbonyl bromide functional group. It is used in various fields, including organic synthesis and industrial applications.
Properties
CAS No. |
63125-20-2 |
|---|---|
Molecular Formula |
C12H17BrO |
Molecular Weight |
257.17 g/mol |
IUPAC Name |
tricyclo[5.3.1.03,8]undecane-3-carbonyl bromide |
InChI |
InChI=1S/C12H17BrO/c13-11(14)12-5-1-2-9-6-8(7-12)3-4-10(9)12/h8-10H,1-7H2 |
InChI Key |
YTQITPYCYJOKPF-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2CC3CCC2C(C1)(C3)C(=O)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Octahydro-1,6-methanonaphthalene-1(2H)-carbonyl bromide typically involves the bromination of the corresponding carbonyl compound. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product. Common reagents used in this process include bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as dichloromethane or carbon tetrachloride.
Industrial Production Methods
On an industrial scale, the production of this compound involves large-scale bromination reactions. These reactions are conducted in reactors equipped with efficient cooling systems to manage the exothermic nature of the bromination process. The product is then purified through distillation or recrystallization to achieve the desired purity.
Chemical Reactions Analysis
Types of Reactions
Octahydro-1,6-methanonaphthalene-1(2H)-carbonyl bromide undergoes various chemical reactions, including:
Substitution Reactions: The bromide group can be substituted with other nucleophiles such as amines, alcohols, or thiols.
Reduction Reactions: The carbonyl group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Oxidation Reactions: The compound can be oxidized to form carboxylic acids or other oxidized derivatives using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Common Reagents and Conditions
Substitution: Nucleophiles (amines, alcohols, thiols), solvents (dichloromethane, ethanol), mild heating.
Reduction: Reducing agents (LiAlH4, NaBH4), solvents (ether, tetrahydrofuran), low temperatures.
Oxidation: Oxidizing agents (KMnO4, CrO3), solvents (water, acetic acid), ambient temperature.
Major Products
Substitution: Corresponding substituted derivatives (e.g., amides, ethers, thioethers).
Reduction: Corresponding alcohols.
Oxidation: Corresponding carboxylic acids or other oxidized derivatives.
Scientific Research Applications
Octahydro-1,6-methanonaphthalene-1(2H)-carbonyl bromide has several scientific research applications:
Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules.
Medicinal Chemistry: Investigated for its potential use in the development of pharmaceuticals.
Material Science: Utilized in the synthesis of novel materials with unique properties.
Industrial Chemistry: Employed in the production of specialty chemicals and polymers.
Mechanism of Action
The mechanism of action of Octahydro-1,6-methanonaphthalene-1(2H)-carbonyl bromide involves its reactivity with various nucleophiles and electrophiles. The carbonyl bromide group is highly reactive, allowing it to participate in a wide range of chemical reactions. The molecular targets and pathways involved depend on the specific application and the nature of the reactants.
Comparison with Similar Compounds
Similar Compounds
- Octahydro-1,6-methanonaphthalene-1(2H)-carboxylic acid
- Octahydro-1,6-methanonaphthalene-1(2H)-carbonyl chloride
- Octahydro-1,6-methanonaphthalene-1(2H)-carbonyl fluoride
Uniqueness
Octahydro-1,6-methanonaphthalene-1(2H)-carbonyl bromide is unique due to its specific reactivity profile, particularly in substitution and reduction reactions. Its bromide functional group provides distinct reactivity compared to its chloride and fluoride analogs, making it valuable in specific synthetic applications.
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